Acanthifolicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

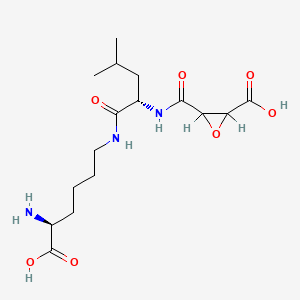

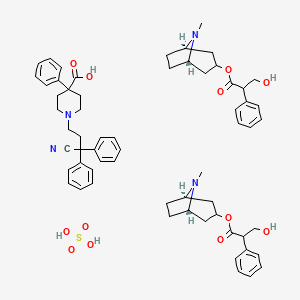

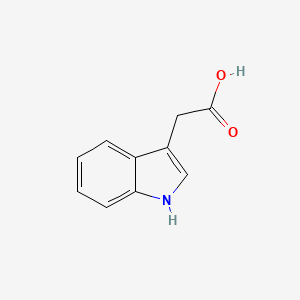

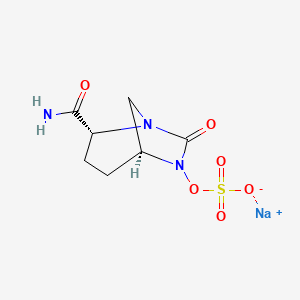

Acanthifolicin is an okadaic acid derivative that has been shown top inhibit protein phosphatase 1 with an IC50= 20 nM (similar to that of okadaic acid at 19 nM).

Aplicaciones Científicas De Investigación

Inhibition of Protein Phosphatases : Acanthifolicin, derived from "Pandoras acanthifolium," has been shown to inhibit protein phosphatases-1 and -2A (PP1 and PP2A). This inhibition is similar to that caused by okadaic acid, but with slightly less activity against PP2A. This feature of Acanthifolicin could be utilized for specific inhibition of PP2A at certain concentrations, potentially both in vitro and in vivo (Holmes, Luu, Carrier, & Schmitz, 1990).

Chemopreventive Effects in Colonic Aberrant Crypt Foci : Acanthus ilicifolius, a mangrove medicinal plant, was evaluated for its chemoprotective outcomes against azoxymethane-induced colonic aberrant crypt foci in rats. The results showed a significant decrease in the number of such foci, suggesting A. ilicifolius as an effective herbal approach for prevention in the rat colon (Almagrami et al., 2014).

Activation of Anti-fungal Defence Responses in Plants : Studies have shown that Acanthifolicin, among other protein phosphatase inhibitors, can activate anti-fungal defence responses in soybean cotyledons and cell cultures. This activation results in the production of isoflavonoid phytoalexins, important plant defence compounds (MacKintosh, Lyon, & Mackintosh, 1994).

Anti-Atherogenic Properties : Acanthus ilicifolius has shown potential anti-atherogenic effects. In a study, alcoholic extracts of A. ilicifolius leaf and stem significantly reduced body weight, systolic blood pressure, and serum lipid levels while increasing HDL levels in a high-fat diet-induced atherogenic rat model (Karim et al., 2021).

Anti-inflammatory Activity : The methanolic fraction of Acanthus ilicifolius leaf extract has shown significant anti-inflammatory activity. It inhibits rat paw oedema and decreases protein exudation and leukocyte migration in the peritoneal fluid, indicating its effectiveness against peritoneal inflammation (Mani Senthil Kumar et al., 2008).

Chemopreventive Effect on Liver Carcinogenesis : Ethanol extracts of Acanthus ilicifolius demonstrated a chemopreventive effect against diethyl nitrosamine-induced liver tumour in rats, suggesting its potential in cancer prevention (Rajamanick et al., 2016).

Gastroprotective Role : A study revealed the gastroprotective activity of the methanolic extract of Acanthus ilicifolius. The extract showed protective activity against gastric lesions induced by various agents, suggesting its potential as an anti-ulcer agent (Mani Senthil Kumar et al., 2012).

Propiedades

Número CAS |

77739-71-0 |

|---|---|

Nombre del producto |

Acanthifolicin |

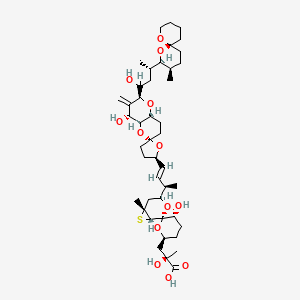

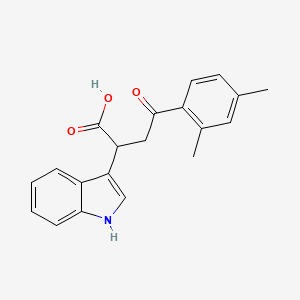

Fórmula molecular |

C44H68O13S |

Peso molecular |

837.1 g/mol |

Nombre IUPAC |

(2R)-3-[(1S,2S,2'S,4S,5'R,6R)-4-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-5'-hydroxy-6-methylspiro[3-oxa-7-thiabicyclo[4.1.0]heptane-2,6'-oxane]-2'-yl]-2-hydroxy-2-methylpropanoic acid |

InChI |

InChI=1S/C44H68O13S/c1-24(32-23-41(6)38(58-41)44(55-32)33(46)12-11-29(54-44)22-40(5,50)39(48)49)9-10-28-14-18-43(53-28)19-15-31-37(57-43)34(47)27(4)36(52-31)30(45)21-26(3)35-25(2)13-17-42(56-35)16-7-8-20-51-42/h9-10,24-26,28-38,45-47,50H,4,7-8,11-23H2,1-3,5-6H3,(H,48,49)/b10-9+/t24-,25-,26+,28+,29+,30?,31-,32+,33-,34-,35+,36+,37-,38-,40-,41-,42+,43-,44+/m1/s1 |

Clave InChI |

PBZVIYIWLYRXNM-GPMIJPABSA-N |

SMILES isomérico |

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)CC([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6C[C@@]7([C@@H](S7)[C@@]8(O6)[C@@H](CC[C@H](O8)C[C@](C)(C(=O)O)O)O)C)O)O |

SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC7(C(S7)C8(O6)C(CCC(O8)CC(C)(C(=O)O)O)O)C)O)O |

SMILES canónico |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC7(C(S7)C8(O6)C(CCC(O8)CC(C)(C(=O)O)O)O)C)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

acanthifolic acid acanthifolicin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)